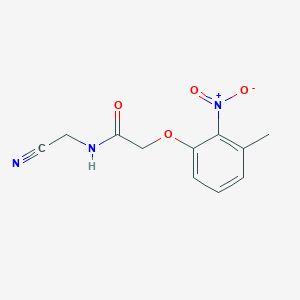
1-((Benzyloxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Benzyloxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid is a laboratory chemical . It does not have any known specific uses outside of research and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of compounds similar to this compound often involves the use of boronic acids . Boronic acids are used as building blocks and synthetic intermediates . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The molecular formula of this compound is C14H17NO4 . Its average mass is 263.289 Da and its monoisotopic mass is 263.115753 Da .Chemical Reactions Analysis
Carboxylic acids, such as this compound, can undergo a variety of reactions . They can react with Thionyl Chloride (SOCl2) to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group . Carboxylic acids can also react with alcohols to form esters in a process called Fischer esterification .Scientific Research Applications
Antibacterial Agents
Research on pyridonecarboxylic acids has shown their effectiveness as antibacterial agents. For example, studies on the synthesis and antibacterial activity of specific analogues, such as 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, have revealed their potential in combating bacterial infections. These compounds were found to be more active than enoxacin and worthy of further biological study, indicating the significance of fluorinated piperidine carboxylic acids in developing new antibiotics (Egawa et al., 1984).
Fluorescent Probes
Fluorinated compounds, such as Carboxy SNARF-4F, have been investigated for their optical spectroscopic properties in buffered aqueous solutions. These studies are essential for developing new fluorescent probes for spectroscopy, including applications in ensemble and fluorescence correlation spectroscopies. The research on these compounds demonstrates the potential of fluorinated carboxylic acids in creating efficient and sensitive probes for biological and chemical analysis (Marcotte & Brouwer, 2005).
Material Science
In material science, fluorinated carboxylic acids have been utilized in the synthesis of coordination polymers with intriguing photophysical properties. These compounds serve as ligands in lanthanide-based coordination polymers, showcasing their ability to support the development of materials with potential applications in luminescence and as light-harvesting chromophores. Such research underlines the role of fluorinated carboxylic acids in advancing materials science and engineering (Sivakumar et al., 2011).
Safety and Hazards
1-((Benzyloxy)carbonyl)-4-fluoropiperidine-2-carboxylic acid can cause skin irritation and serious eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes . If irritation persists, seek medical advice .
Mechanism of Action
Target of Action
Compounds with similar structures often interact with enzymes involved in metabolic pathways .
Mode of Action
Carbonyl compounds typically undergo two major reactions: carbonyl addition reactions and enolization .
Biochemical Pathways
One major carbon-carbon bond forming and breaking reaction that involves carbonyl chemistry is the aldol reaction, which plays a major role in biosynthesis (anabolism) and breakdown (catabolism) of carbon scaffolds .
Properties
IUPAC Name |
4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c15-11-6-7-16(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKSKDKKCNWFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1F)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2567419.png)
![7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B2567420.png)

![N-(2,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2567424.png)
![3,5-Dimethyl-4-[(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]-1,2-oxazole](/img/structure/B2567425.png)

![Ethyl 2-(2-(4-chlorophenoxy)acetamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2567431.png)





